![molecular formula C14H22N2O2 B1443316 Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate CAS No. 862205-35-4](/img/structure/B1443316.png)
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate (TBAMMC) is a relatively new and versatile synthetic compound with a wide range of applications in the fields of chemistry and biology. Developed in the early 2000s, TBAMMC is a member of the family of N-alkylbenzylcarbamates, a class of compounds that can be used as a substrate for a variety of biochemical reactions. TBAMMC has been found to possess unique properties that make it an ideal starting material for the synthesis of other compounds and for scientific research applications.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is not entirely clear, but it is believed that it binds to certain proteins and enzymes, thus inhibiting their activity. This is thought to be due to the presence of the tert-butyl group, which is believed to interact with the active site of the protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, as well as to act as an inhibitor of certain metabolic processes. In addition, this compound has been found to possess anti-inflammatory and anti-viral properties.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate in laboratory experiments include its high solubility, low toxicity, and its ability to bind to and inhibit certain proteins and enzymes. However, the use of this compound in laboratory experiments is limited by its high reactivity and short shelf-life.
Future Directions
For Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate research include the development of new synthetic methods for the production of this compound and its derivatives, as well as the exploration of its potential applications in the fields of medicine and biotechnology. In addition, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Other potential future directions include the development of new this compound-based drugs and the exploration of its use as a therapeutic agent.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate has been used in a wide range of scientific research applications. It has been used as a substrate in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of biologically active compounds. In addition, this compound has been used as a ligand in the synthesis of metalloproteins, as an inhibitor of enzymes, and as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-methylphenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-6-11(12(7-10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZVSBLPAGWEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700570 | |
Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862205-35-4 | |
Record name | Carbamic acid, [[2-(aminomethyl)-4-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862205-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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